molecular formula C10H17N3O4S B6632098 2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid

2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid

Cat. No.: B6632098
M. Wt: 275.33 g/mol
InChI Key: WOGMTJKQTUUJGU-UHFFFAOYSA-N
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Description

2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid is a synthetic organic compound characterized by its unique structure, which includes a butan-2-yl group, a 2-methylpyrazol-3-yl moiety, and a sulfonylamino linkage attached to an acetic acid backbone

Properties

IUPAC Name

2-[butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4S/c1-4-8(2)13(7-10(14)15)18(16,17)9-5-6-11-12(9)3/h5-6,8H,4,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGMTJKQTUUJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC(=O)O)S(=O)(=O)C1=CC=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the 2-methylpyrazole ring. This can be achieved through the reaction of hydrazine with 2-methyl-3-oxobutanoic acid under acidic conditions.

    Sulfonylation: The 2-methylpyrazole is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the Butan-2-yl Group: The butan-2-yl group is introduced via an alkylation reaction, typically using butan-2-yl bromide and a strong base such as sodium hydride.

    Formation of the Acetic Acid Moiety: Finally, the sulfonylated pyrazole derivative is reacted with chloroacetic acid under basic conditions to form the desired this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safe handling of reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involved in metabolic pathways.

    Organic Synthesis:

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The sulfonylamino group can form hydrogen bonds or ionic interactions with the target, while the pyrazole ring can participate in π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]benzoic acid:

Uniqueness

2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both the pyrazole and sulfonylamino groups allows for versatile interactions in biological systems and synthetic processes.

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